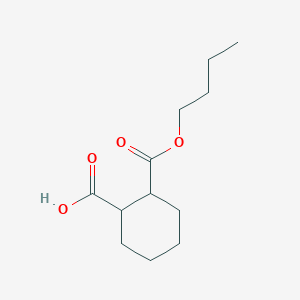

Butyl hydrogen cyclohexane-1,2-dicarboxylate

Beschreibung

Butyl hydrogen cyclohexane-1,2-dicarboxylate is a monoester derivative of cyclohexane-1,2-dicarboxylic acid, featuring a butyl ester group and a free carboxylic acid moiety. Monoesters like this are often intermediates in organic synthesis or pharmaceuticals, contrasting with diesters widely used as plasticizers .

Eigenschaften

CAS-Nummer |

21583-35-7 |

|---|---|

Molekularformel |

C12H20O4 |

Molekulargewicht |

228.28 g/mol |

IUPAC-Name |

2-butoxycarbonylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C12H20O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h9-10H,2-8H2,1H3,(H,13,14) |

InChI-Schlüssel |

VRHUZZLSVQTROS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)C1CCCCC1C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Butyl hydrogen cyclohexane-1,2-dicarboxylate can be synthesized through the catalytic hydrogenation of related phthalates. The process involves the hydrogenation of diisononyl phthalate (DINP) to produce diisononyl cyclohexane-1,2-dicarboxylate (DINCH), which can then be further processed to obtain butyl hydrogen cyclohexane-1,2-dicarboxylate .

Industrial Production Methods

The industrial production of butyl hydrogen cyclohexane-1,2-dicarboxylate typically involves the use of high-pressure hydrogenation reactors. The reaction conditions include elevated temperatures and pressures, along with the use of a suitable catalyst to facilitate the hydrogenation process .

Analyse Chemischer Reaktionen

Types of Reactions

Butyl hydrogen cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of cyclohexanone derivatives.

Reduction: The compound can be reduced to form cyclohexane derivatives.

Substitution: Substitution reactions can occur at the carboxylate groups, leading to the formation of various esters and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as alcohols and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexane derivatives.

Substitution: Various esters and amides.

Wissenschaftliche Forschungsanwendungen

Butyl hydrogen cyclohexane-1,2-dicarboxylate has several scientific research applications, including:

Chemistry: Used as a plasticizer in the production of flexible plastics and as a reagent in organic synthesis.

Biology: Studied for its potential effects on biological systems, particularly in relation to its use as a plasticizer.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.

Wirkmechanismus

The mechanism of action of butyl hydrogen cyclohexane-1,2-dicarboxylate involves its interaction with polymer chains in plastics. As a plasticizer, it modifies the structure of polyvinyl chloride (PVC) resins, weakening the interactions between polymer chains. This results in a decrease in the glass transition temperature, reduced tensile strength, increased elongation at break, and improved plasticity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Butyl Hydrogen Cyclohexane-1,2-Dicarboxylate

- Structure: Monoester with a butyl group (C₄H₉) and a free carboxylic acid (-COOH).

- Properties : Likely polar due to the free acid group, enhancing solubility in polar organic solvents (e.g., alcohols) but reduced lipophilicity compared to diesters.

Diisononyl Cyclohexane-1,2-Dicarboxylate (DINCH)

- Structure: Diester with two isononyl (C₉H₁₉) groups.

- Properties : Highly lipophilic, used as a phthalate-free plasticizer in medical devices, toys, and food packaging. Exhibits moderate toxicity concerns despite being marketed as safer than phthalates .

- Applications : Dominates the plasticizer market due to flexibility and regulatory compliance .

Dimethyl Cyclohexane-1,2-Dicarboxylate

- Structure : Diester with two methyl (CH₃) groups.

- Properties : Low molecular weight (200.23 g/mol), colorless liquid, soluble in ethers and alcohols. Used as an intermediate in drug and pesticide synthesis .

Diglycidyl Cyclohexane-1,2-Dicarboxylate

- Structure : Epoxy-functionalized diester.

- Properties : Reactive groups enable cross-linking in polymer coatings, enhancing thermal stability. Used in specialty resins and adhesives .

Comparative Data Table

Toxicity and Environmental Impact

- Butyl Hydrogen Cyclohexane-1,2-Dicarboxylate: Limited data, but monoesters generally exhibit higher biodegradability than diesters.

- DINCH : Metabolized to hydroxy and oxo derivatives (e.g., MHINCH, MCOCH) with detectable urinary levels in humans. Chronic exposure linked to oxidative stress in animal models .

- Dimethyl Esters : Low environmental persistence due to hydrolysis but may contribute to aquatic toxicity in high concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.